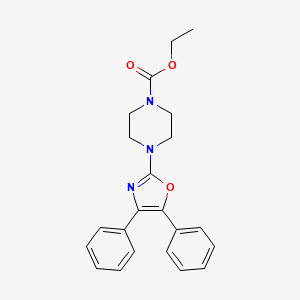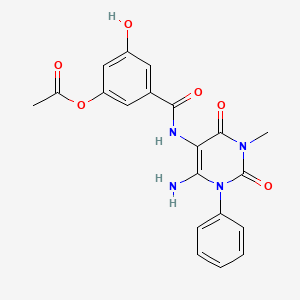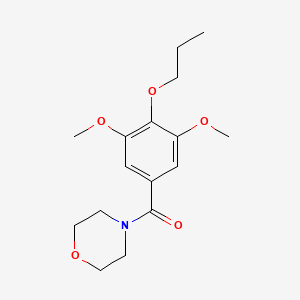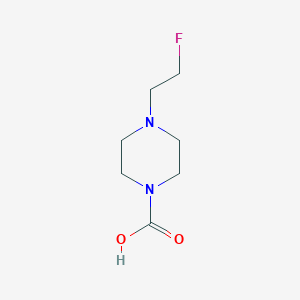
4-(2-Fluoroethyl)piperazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluoroethyl)piperazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Another ester derivative with a tert-butyl group.
Uniqueness
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
596820-62-1 |
|---|---|
Fórmula molecular |
C7H13FN2O2 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
4-(2-fluoroethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12) |
Clave InChI |
PGSFJNUWETZFFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


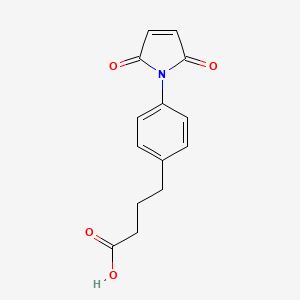
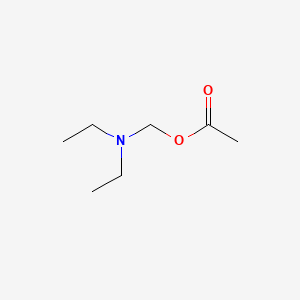
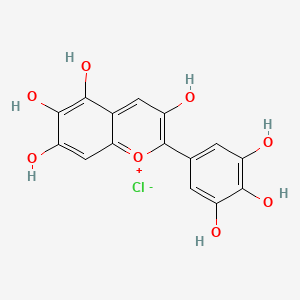
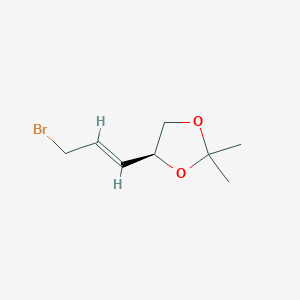
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
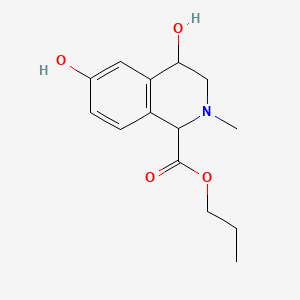
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)


![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
